2-Isopropylbenzaldehyde

Conformational Analysis NMR Spectroscopy Computational Chemistry

2-Isopropylbenzaldehyde (CAS 55012-32-3) is a benzenoid aromatic aldehyde with the molecular formula C₁₀H₁₂O. It is characterized by an isopropyl group substituted at the ortho (2-) position relative to the aldehyde functionality on the benzene ring.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 55012-32-3
Cat. No. B1297908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylbenzaldehyde
CAS55012-32-3
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1C=O
InChIInChI=1S/C10H12O/c1-8(2)10-6-4-3-5-9(10)7-11/h3-8H,1-2H3
InChIKeyDTALCVXXATYTQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropylbenzaldehyde (CAS 55012-32-3) as a Positional Isomer for Conformation-Dependent Research and Synthesis


2-Isopropylbenzaldehyde (CAS 55012-32-3) is a benzenoid aromatic aldehyde with the molecular formula C₁₀H₁₂O. It is characterized by an isopropyl group substituted at the ortho (2-) position relative to the aldehyde functionality on the benzene ring [1]. This specific ortho-substitution distinguishes it from its meta- and para-isomers (3- and 4-isopropylbenzaldehyde), imparting unique conformational and electronic properties that are critical in applications requiring defined steric and electronic environments. It is primarily utilized as a research chemical and as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialized materials .

Why 2-Isopropylbenzaldehyde Cannot Be Replaced by 3- or 4-Isopropylbenzaldehyde in Critical Research Applications


Generic substitution among the isopropylbenzaldehyde isomers (ortho, meta, para) is not scientifically valid due to fundamental differences in their steric hindrance, electronic distribution, and resultant conformational preferences. The ortho-substituted 2-Isopropylbenzaldehyde exhibits a distinct conformational equilibrium and unique through-space interactions that are not possible in the 3- or 4-isomers [1]. These differences directly impact its reactivity as a synthetic intermediate (e.g., regioselectivity in electrophilic aromatic substitution) and its behavior as a ligand or molecular probe. The specific isomeric form is a critical, non-interchangeable parameter that dictates the outcome of research experiments and the properties of final synthesized products .

Quantifiable Differentiation of 2-Isopropylbenzaldehyde from its Meta and Para Isomers


Conformational Population Analysis via 1H NMR Spectroscopy

2-Isopropylbenzaldehyde exhibits a well-defined conformational equilibrium that is quantitatively distinct from its analogs. In a polar solvent (acetone-d6), the ortho-anti conformer has a fractional population of 0.55(3), while in a nonpolar solvent (CS2/C6D12) this population is 0.49(3). The conformer where the methine C-H bond is cis to the aldehyde group is significantly more populated, at 0.83(3) in both solvent environments [1]. This equilibrium is driven by unique steric and electronic interactions, including a measurable negative proximate coupling constant of -0.39(1) Hz between the aldehyde and methine protons, which is a direct consequence of their close spatial proximity in the ortho-isomer [2]. Such through-space coupling is not observed for 3- or 4-isopropylbenzaldehyde, where the isopropyl and aldehyde groups are too far apart to interact, and therefore they lack this specific conformational signature.

Conformational Analysis NMR Spectroscopy Computational Chemistry

Quantified Proximate Spin-Spin Coupling Constant in Ortho-Isomer

The close approach of the aldehyde and methine protons in 2-Isopropylbenzaldehyde gives rise to a negative proximate coupling constant (5J) of -0.39(1) Hz, which has been precisely measured by 1H NMR spectroscopy [1]. This is a rare and quantifiable through-space interaction that is a direct result of the ortho-substitution pattern, forcing the functional groups into close proximity. In contrast, for 3-Isopropylbenzaldehyde and 4-Isopropylbenzaldehyde, the spatial separation between the isopropyl methine proton and the aldehyde proton is much larger, and such a measurable coupling constant is not expected to be observable.

Spin-Spin Coupling Stereochemistry Molecular Modeling

Differentiated Synthetic Utility and Reactivity as an Ortho-Substituted Aldehyde

The steric bulk of the ortho-isopropyl group in 2-Isopropylbenzaldehyde provides a strong directing and blocking effect in subsequent synthetic transformations, leading to a different reaction outcome compared to its meta- and para-isomers . For instance, in electrophilic aromatic substitution reactions, the ortho/para-directing aldehyde group and the ortho-directing (and sterically hindering) isopropyl group work in concert to dictate a specific regiochemical outcome. The para-isomer (4-Isopropylbenzaldehyde) would have both substituents directing to the same position, while the meta-isomer (3-Isopropylbenzaldehyde) would have conflicting directing effects, but neither offers the specific combination of steric shielding and electronic activation at the ortho position that is unique to 2-Isopropylbenzaldehyde [1].

Synthetic Intermediate Regioselectivity Electrophilic Aromatic Substitution

Validated Synthetic Route with Quantified Yield from a Patent Procedure

A specific, validated synthetic method for producing 2-Isopropylbenzaldehyde is documented in patent literature (US08466114B2), providing a reliable starting point for researchers who require the compound or wish to synthesize derivatives. The procedure involves the lithiation of 2-bromoisopropylbenzene followed by formylation with DMF, yielding the target compound in a reported 94.5% yield (1.4 g from a 2.0 g scale) . This high yield and detailed procedure provide a reproducibility advantage for this specific isomer, in contrast to the meta- and para-isomers, which may require different, less optimized synthetic strategies. While class-level inferences can be made about synthetic accessibility, this patent provides a direct and quantified procedure for the ortho-isomer.

Chemical Synthesis Process Chemistry Patent Literature

Primary Research and Industrial Scenarios Where 2-Isopropylbenzaldehyde is the Scientifically Justified Choice


Advanced Conformational Analysis and Molecular Modeling Studies

The well-characterized conformational equilibrium and unique through-space spin-spin coupling of 2-Isopropylbenzaldehyde [1] make it an ideal model compound for calibrating computational chemistry methods (e.g., DFT calculations) and for experimental studies of steric and electronic effects in solution. Its behavior cannot be modeled by the 3- or 4-isomers.

Synthesis of Ortho-Substituted Derivatives and Chiral Ligands

As a synthetic building block, 2-Isopropylbenzaldehyde provides a unique steric environment due to the ortho-isopropyl group. This is crucial for the regioselective synthesis of ortho-substituted benzoic acids, alcohols, and heterocycles . It is a valuable precursor for ligands where a bulky group adjacent to a coordinating atom is required to enforce a specific geometry or chirality.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

When the ortho-isopropylbenzaldehyde moiety is part of a pharmacophore, the specific 3D geometry and conformational preferences of this isomer [1] are essential for target binding and biological activity. Using a meta- or para-isomer would result in a different spatial arrangement of the functional groups, confounding SAR analysis and likely leading to a loss of potency or selectivity.

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